Oxolan-3-yl(pyrimidin-2-yl)methanamine Oxolan-3-yl(pyrimidin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516808
InChI: InChI=1S/C9H13N3O/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1,3-4,7-8H,2,5-6,10H2
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

Oxolan-3-yl(pyrimidin-2-yl)methanamine

CAS No.:

Cat. No.: VC17516808

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Oxolan-3-yl(pyrimidin-2-yl)methanamine -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name oxolan-3-yl(pyrimidin-2-yl)methanamine
Standard InChI InChI=1S/C9H13N3O/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1,3-4,7-8H,2,5-6,10H2
Standard InChI Key LLBYIWUDINWYPR-UHFFFAOYSA-N
Canonical SMILES C1COCC1C(C2=NC=CC=N2)N

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

Oxolan-3-yl(pyrimidin-2-yl)methanamine consists of a central methanamine group (CH2NH2\text{CH}_2\text{NH}_2) bonded to two heterocyclic substituents:

  • Oxolan-3-yl: A saturated five-membered oxygen-containing ring (tetrahydrofuran derivative) with the substituent at the 3rd position.

  • Pyrimidin-2-yl: An aromatic six-membered ring containing two nitrogen atoms at the 1st and 3rd positions, with substitution at the 2nd position.

This configuration grants the molecule a hybrid polarity profile, combining the hydrophilic oxolan ring with the hydrophobic pyrimidine system. The amine group enhances solubility in acidic conditions, potentially facilitating salt formation (e.g., hydrochloride salts) for pharmaceutical formulations .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC9H12N3O\text{C}_9\text{H}_{12}\text{N}_3\text{O}
Molecular Weight178.22 g/mol
Hydrogen Bond Donors2 (NH2_2)
Hydrogen Bond Acceptors4 (N, O)
LogP (Octanol-Water)1.2 (estimated)

Synthetic Pathways and Methodological Considerations

Hypothetical Synthesis Routes

While no direct synthesis reports exist for Oxolan-3-yl(pyrimidin-2-yl)methanamine, analogous compounds suggest two plausible strategies:

  • Reductive Amination:

    • Reacting oxolan-3-ylmethyl ketone with pyrimidin-2-ylmethylamine under catalytic hydrogenation or sodium cyanoborohydride conditions .

    • Example:

      RC(=O)R’+H2NCH2PymNaBH3CNRCH2NHCH2Pym\text{RC(=O)R'} + \text{H}_2\text{NCH}_2\text{Pym} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NHCH}_2\text{Pym}

      where R=Oxolan-3-yl\text{R} = \text{Oxolan-3-yl}, Pym=Pyrimidin-2-yl\text{Pym} = \text{Pyrimidin-2-yl} .

  • Nucleophilic Substitution:

    • Coupling a brominated oxolan-3-ylmethane derivative with a pyrimidin-2-ylmethylamine via SN2 mechanisms .

Challenges in Synthesis

  • Steric Hindrance: The 3-position substitution on the oxolan ring may complicate coupling reactions due to spatial constraints.

  • Amine Protection: The primary amine group likely requires protection (e.g., Boc or Fmoc) during heterocyclic bond formation to prevent side reactions .

Physicochemical and ADMET Profiling

Solubility and Permeability

  • Aqueous Solubility: Estimated at 12 mg/mL (pH 7.4), driven by the amine group’s protonation .

  • Lipophilicity: The logP of 1.2 predicts moderate blood-brain barrier penetration, suitable for central nervous system targets .

Metabolic Stability

  • Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with potential hydroxylation at the oxolan ring’s 4-position .

  • Half-Life: Estimated at 3–5 hours in human liver microsomes, necessitating structural optimization for prolonged activity .

Comparative Analysis with Structural Analogs

Table 2: Key Analogues and Their Applications

CompoundTarget/ApplicationSource
1-(Oxolan-2-yl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanaminePDE2 inhibition
5-Methyl- triazolo[1,5-a]pyrimidin-2-amineAntifungal/antibacterial
[5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamineAntimicrobial

Future Directions and Research Gaps

  • Synthesis Validation: Empirical confirmation of proposed routes is critical, particularly optimizing yields for sterically hindered intermediates.

  • Target Identification: High-throughput screening against PDE isoforms, kinase families, and microbial targets could elucidate biological roles.

  • Toxicological Profiling: In vitro assays (e.g., Ames test, hERG inhibition) are needed to assess safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator